7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrido-thiadiazolo-pyrimidine ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a multi-component reaction. One efficient method involves the use of a one-pot synthesis approach, combining [3 + 3] cycloaddition, reduction, and deamination reactions . This method allows for the formation of the fused heterocyclic ring system in a single step, making it a convenient and efficient synthetic route.
Industrial Production Methods
For industrial production, green synthesis methods are preferred due to their environmental benefits. One such method involves the use of vanadium oxide loaded on fluorapatite as a catalyst . This method offers several advantages, including rapid synthesis, mild reaction conditions, and high yields (90-97%) in a short reaction time (25-30 minutes). The use of green solvents and reusable catalysts further enhances the sustainability of this method.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxylate: Known for its antibacterial and antiviral activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidine: Exhibits significant anticancer and anti-inflammatory properties.
Properties
Molecular Formula |
C24H22N4OS2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
11-benzyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C24H22N4OS2/c29-22-20-17-27(16-19-10-5-2-6-11-19)14-13-21(20)25-23-28(22)26-24(31-23)30-15-7-12-18-8-3-1-4-9-18/h1-12H,13-17H2/b12-7+ |
InChI Key |
OJYDMOZWDIRRPC-KPKJPENVSA-N |
Isomeric SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SC/C=C/C4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC=CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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